

Commercial Availability and Suppliers of (1S,2S)-(+)-Pseudoephedrine: An In-depth Technical Guide

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Compound of Interest

Compound Name: (1S,2S)-(+)-Pseudoephedrine

Cat. No.: B1236762

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, key suppliers, and synthetic methodologies for **(1S,2S)-(+)-Pseudoephedrine**. The information is intended to assist researchers, scientists, and professionals in drug development in sourcing this compound and understanding its synthesis for research and development purposes.

Commercial Availability and Suppliers

(1S,2S)-(+)-Pseudoephedrine, also known as d-Pseudoephedrine, is commercially available from a range of suppliers, catering to both research and bulk pharmaceutical manufacturing needs. The compound is typically offered as a crystalline solid with a purity of $\geq 98\%$.^[1] It is available in various quantities, from grams for laboratory use to kilograms for industrial applications.^{[2][3]}

For research and analytical purposes, **(1S,2S)-(+)-Pseudoephedrine** and its hydrochloride salt are available from well-known chemical suppliers. Bulk quantities for pharmaceutical production are available from active pharmaceutical ingredient (API) manufacturers and distributors, many of whom operate under Good Manufacturing Practices (GMP) and can provide necessary documentation such as Certificates of Analysis (CoA) and Drug Master Files (DMF).^{[4][5]}

The following table summarizes a selection of commercial suppliers for **(1S,2S)-(+)-Pseudoephedrine** and its hydrochloride salt.

Supplier	Product Form	Available Quantities	Purity	Notes
Sigma-Aldrich (Merck)	(1S,2S)-(+)-Pseudoephedrine	5 g, 25 g, 100 g	≥98%	Research grade, suitable for laboratory use.
(+)-Pseudoephedrine hydrochloride	-	≥98%	Analytical standard.	
Cayman Chemical	(1S,2S)-(+)-Pseudoephedrine	-	≥98%	Analytical reference standard.
Chemicopro	Pseudoephedrine	50 g, 100 g, 250 g, 500 g	High-purity	For medical and research applications. ^[3]
Taj Pharmaceuticals	Pseudoephedrine hydrochloride	Bulk	-	API manufacturer and exporter. ^[6]
Malladi Drugs & Pharmaceuticals Ltd.	Pseudoephedrine hydrochloride	Bulk	API grade	Major Indian API manufacturer. ^[4]
apicule	Pseudoephedrine hydrochloride	Bulk	API grade	Global platform for sourcing APIs, listing various manufacturers. ^[4]
Avanscure	Pseudoephedrine Hydrochloride	Bulk	-	Bulk drug supplier. ^[7]
US Biological Life Sciences	(+)-Pseudoephedrine Hydrochloride	100 mg, 500 mg	Highly Purified	For biochemical research. ^[8]

Note: Pricing information is subject to fluctuation and is best obtained directly from the suppliers. Bulk pricing is typically available upon request.

Synthesis of (1S,2S)-(+)-Pseudoephedrine

The predominant commercial synthesis of **(1S,2S)-(+)-Pseudoephedrine** is a semi-synthetic process that involves a key fermentation step followed by a chemical conversion.[9] This method is favored for its stereoselectivity, yielding the desired (1S,2S) enantiomer. The overall process can be broken down into two main stages:

- Biotransformation of Benzaldehyde to L-Phenylacetylcarbinol (L-PAC): This step utilizes yeast, typically *Saccharomyces cerevisiae*, to catalyze the condensation of benzaldehyde with acetaldehyde (generated from glucose metabolism) to produce L-phenylacetylcarbinol (L-PAC).[10][11][12]
- Reductive Amination of L-PAC: The resulting L-PAC is then chemically converted to **(1S,2S)-(+)-Pseudoephedrine** via reductive amination with methylamine.[13][14]

A gram-scale total synthesis of (+)-pseudoephedrine starting from ethyl cinnamate has also been developed, involving Sharpless asymmetric dihydroxylation and configuration inversion over 11 steps.

Experimental Protocols

The following are detailed methodologies for the key steps in the semi-synthetic route to **(1S,2S)-(+)-Pseudoephedrine**, compiled from various sources.

Protocol 1: Yeast-Mediated Production of L-Phenylacetylcarbinol (L-PAC)

This protocol is a representative procedure for the biotransformation of benzaldehyde to L-PAC using *Saccharomyces cerevisiae* (baker's yeast).

Materials and Equipment:

- *Saccharomyces cerevisiae* (baker's yeast)
- Glucose

- Peptone
- Yeast extract
- Magnesium sulfate ($MgSO_4$)
- Calcium chloride ($CaCl_2$)
- Benzaldehyde
- Acetaldehyde
- Deionized water
- Erlenmeyer flasks
- Shaking incubator
- Centrifuge
- pH meter

Procedure:

- Inoculum Preparation:
 - Prepare a pre-culture medium containing (per 100 mL): 2 g peptone, 2 g yeast powder, and 2 g glucose in deionized water.[11]
 - Inoculate with a culture of *Saccharomyces cerevisiae* and incubate in a shaking incubator at 200 rpm and 30°C for 24 hours.[11][15]
 - Harvest the yeast cells by centrifugation at 4000 rpm.[11]
- Biotransformation:
 - Prepare the transformation medium. A typical composition per 100 mL is: 0.9 mL benzaldehyde, 0.6 mL acetaldehyde, 0.1 g $MgSO_4$, 0.005 g $CaCl_2$, and optionally 0-2 g peptone and 0-2 g yeast powder, with the balance being water. Adjust the pH to 5.2.[11]

- To the transformation medium, add the harvested yeast cells (3-15 g) and glucose (1.2-6 g).[11]
- Incubate the mixture in a shaking incubator at 200 rpm and 30°C.[10][15]
- The reaction is typically carried out for 6 to 24 hours.[11]
- Extraction and Purification of L-PAC:
 - After the biotransformation, separate the yeast cells from the broth by centrifugation.
 - The supernatant containing L-PAC can be extracted with an organic solvent such as diethyl ether.
 - The organic extracts are then combined, dried, and the solvent is evaporated to yield crude L-PAC. Further purification can be achieved by distillation or chromatography.

Protocol 2: Reductive Amination of L-PAC to **(1S,2S)-(+)-Pseudoephedrine**

This protocol describes the chemical conversion of L-PAC to **(1S,2S)-(+)-Pseudoephedrine**.

Materials and Equipment:

- L-Phenylacetylcarbinol (L-PAC)
- Methylamine (40% in water)
- Ethanol
- Sodium borohydride (NaBH_4)
- Sodium hydroxide (NaOH) solution (10%)
- Dichloromethane
- Anhydrous sodium sulfate (Na_2SO_4)
- Reaction flask

- Ice bath
- Stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Imine Formation:
 - To a solution of crude L-PAC in ethanol, add methylamine (40% in water).[13]
 - Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.[13]
- Reduction:
 - Cool the reaction mixture in an ice bath.
 - Slowly add sodium borohydride to the cooled solution while stirring.[13]
 - Continue the reaction for 90 minutes.[13]
- Work-up and Isolation:
 - Basify the solution with a 10% sodium hydroxide solution.[13]
 - Extract the product with dichloromethane (3 x volumes).[13]
 - Combine the organic extracts and dry over anhydrous sodium sulfate.[13]
 - Filter and evaporate the solvent under reduced pressure to obtain crude **(1S,2S)-(+)-Pseudoephedrine**.

Protocol 3: Purification by Crystallization

Crude pseudoephedrine can be purified by crystallization, often as its hydrochloride salt.

Materials and Equipment:

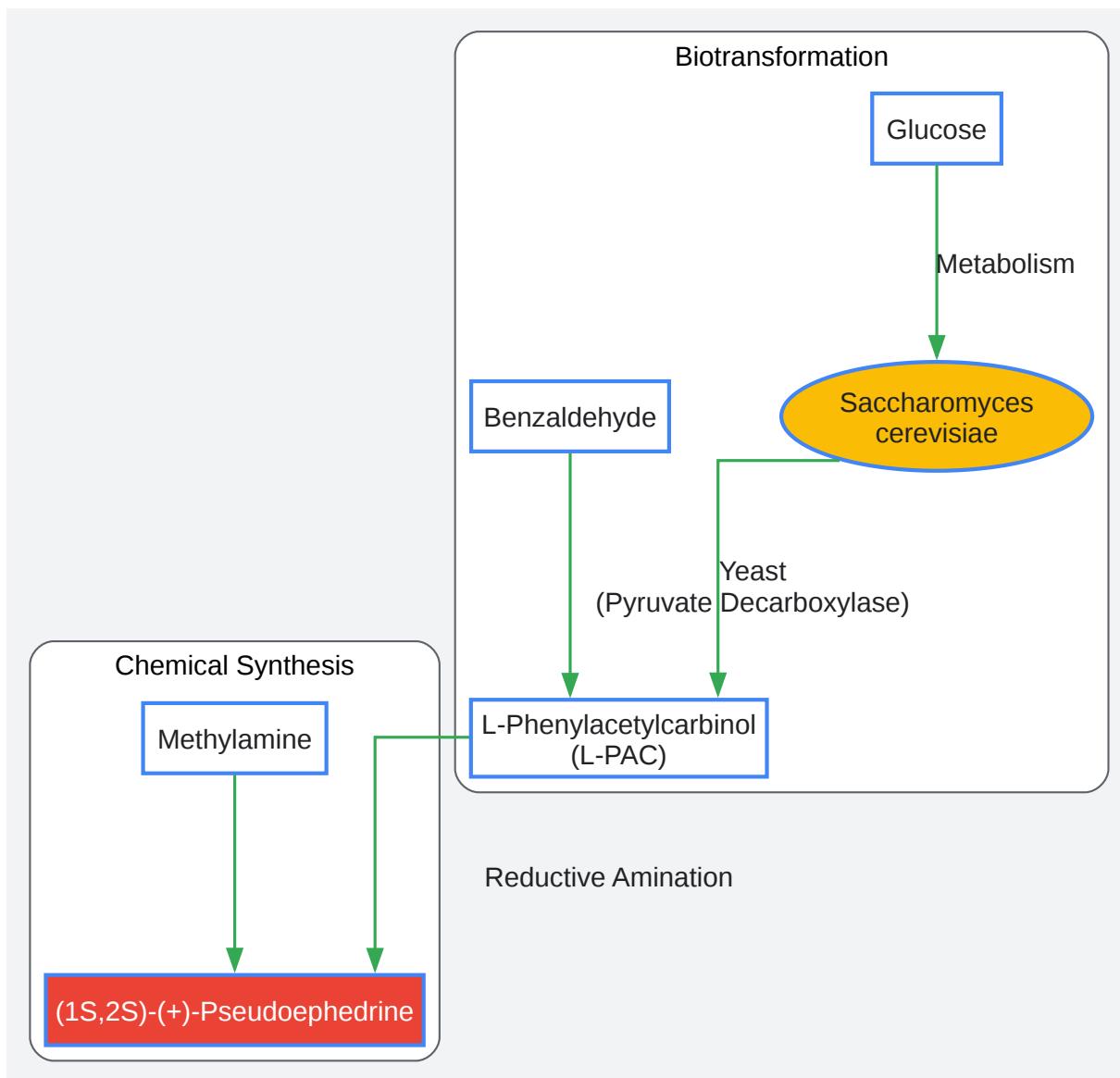
- Crude **(1S,2S)-(+)-Pseudoephedrine**
- Toluene
- Isopropanol
- Hydrochloric acid (HCl)
- Beakers
- Heating plate
- Filtration apparatus

Procedure:

- Dissolve the crude pseudoephedrine in a minimal amount of hot toluene.[16]
- Allow the solution to cool slowly to induce crystallization.
- Filter the crystals and wash with cold toluene.
- For the hydrochloride salt, dissolve the purified base in isopropanol and add a solution of HCl in isopropanol until precipitation is complete.[16]
- Filter the **(1S,2S)-(+)-Pseudoephedrine** hydrochloride crystals, wash with cold isopropanol, and dry.

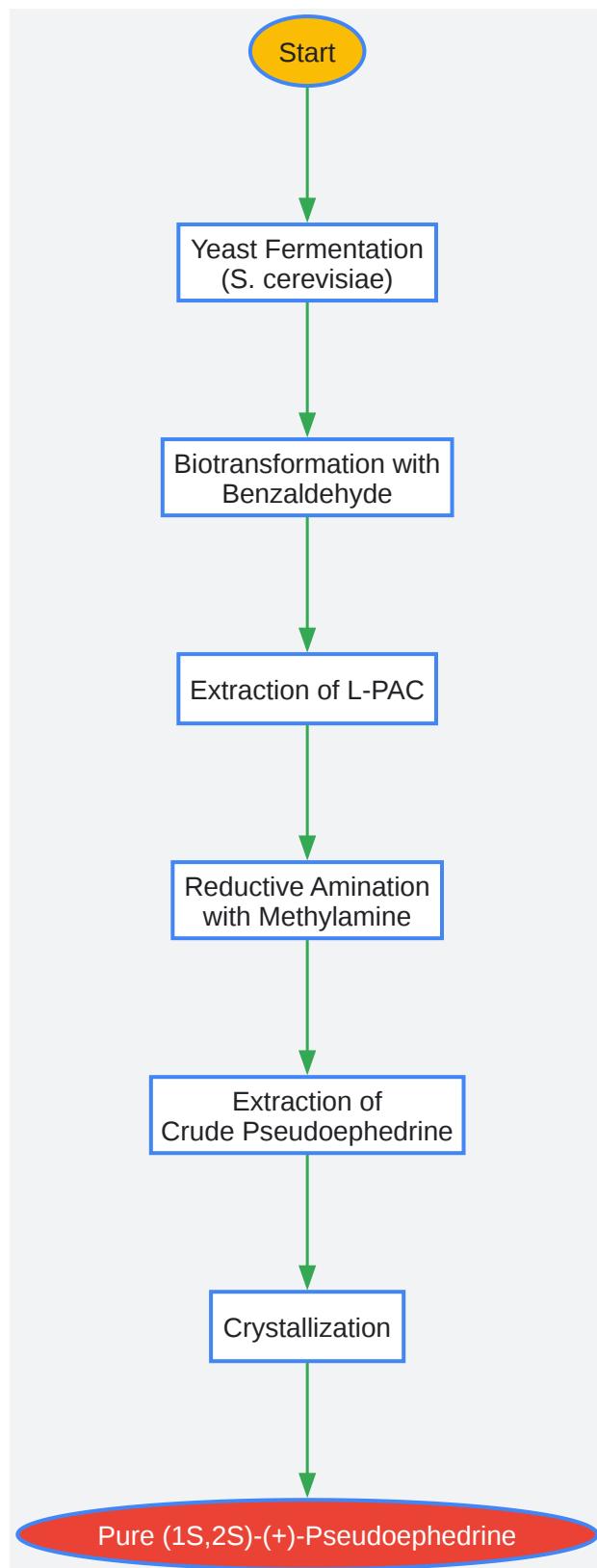
Visualizations

Diagram 1: Semi-Synthetic Pathway of **(1S,2S)-(+)-Pseudoephedrine**

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Caption: Overview of the semi-synthetic pathway to **(1S,2S)-(+)-Pseudoephedrine**.

Diagram 2: Experimental Workflow for Synthesis and Purification



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Caption: Step-by-step workflow for the synthesis and purification of **(1S,2S)-(+)-Pseudoephedrine**.

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